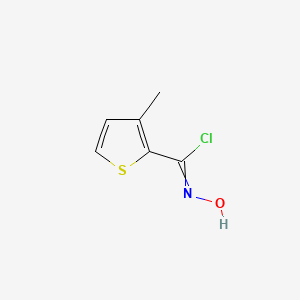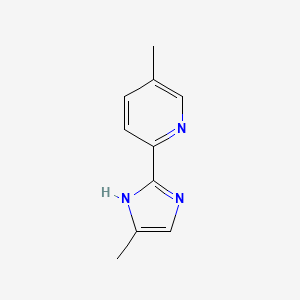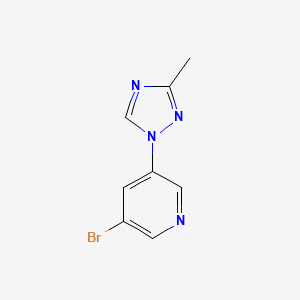
3-bromo-5-(3-methyl-1H-1,2,4-triazol-1-yl)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:
Initial Reactants: The process begins with the combination of two primary reactants, A and B, under controlled conditions.
Reaction Conditions: The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. A catalyst, such as palladium on carbon, is used to facilitate the reaction.
Purification: The resulting product is purified using column chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors. The process involves:
Bulk Reactants: Large quantities of reactants A and B are mixed in a reactor.
Optimized Conditions: The reaction conditions are optimized for maximum yield, often involving higher temperatures and pressures.
Continuous Flow: A continuous flow system is used to ensure a steady production rate.
Automated Purification: Automated systems are employed for the purification process, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: In the presence of an oxidizing agent such as potassium permanganate, “N/A” is oxidized to form compound C.
Reduction: Using a reducing agent like lithium aluminum hydride, “N/A” is reduced to form compound D.
Substitution: “N/A” can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide to form compound E.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, 60°C.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Sodium hydroxide, aqueous medium, 50°C.
Major Products
Oxidation: Compound C.
Reduction: Compound D.
Substitution: Compound E.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which “N/A” exerts its effects involves several molecular targets and pathways:
Molecular Targets: “N/A” binds to specific receptors on the cell surface, initiating a cascade of intracellular events.
Pathways Involved: The binding of “N/A” to its receptor activates the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular behavior.
特性
分子式 |
C8H7BrN4 |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
3-bromo-5-(3-methyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-6-11-5-13(12-6)8-2-7(9)3-10-4-8/h2-5H,1H3 |
InChIキー |
JGUGTCSGFBLBRG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=N1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


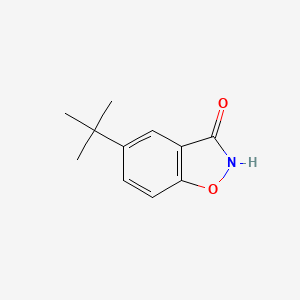
![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)

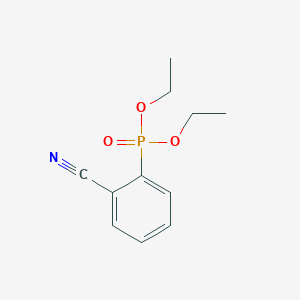

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)

